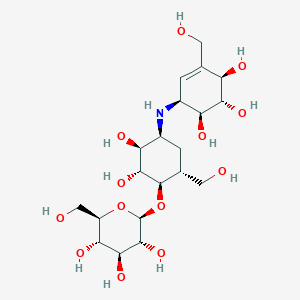
4-硝基苯基-α-L-岩藻糖苷
描述
P-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside (PNPG) is a synthetic carbohydrate derivative of the sugar galactose. It is a colorless, crystalline solid that is soluble in water and organic solvents. It has been extensively studied in the field of biochemistry and molecular biology due to its wide range of applications in scientific research. PNPG has been used as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues from one molecule to another. It has also been used in the study of the mechanism of action of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic linkages. Additionally, PNPG has been used to study the biochemical and physiological effects of carbohydrates on living cells. In
科学研究应用
酶测定
4-硝基苯基 α-L-岩藻糖苷已被用作基于对硝基苯基糖苷的酶测定中的一种硝基苯基连接的底物,以测定盲肠样本中的酶活性 .
碳水化合物活性酶 (CAZymes) 活性测定
该化合物已被用作 α-岩藻糖苷酶的化学底物,以测定碳水化合物活性酶 (CAZymes) 活性 .
α-岩藻糖苷酶的动力学研究
4-硝基苯基 α-L-岩藻糖苷是一种显色底物,用于 α-岩藻糖苷酶的动力学研究 .
2′-岩藻糖乳糖的生产
在一项研究中,从粪肠球菌 ZS1 中分离出一种土壤定向的 α-L-岩藻糖苷酶生产菌株。该酶可以通过 4-硝基苯基-α-L-岩藻糖苷和乳糖的转岩藻糖基作用催化合成 2′-岩藻糖乳糖 .
2′-岩藻糖乳糖的生物合成
在最佳条件下,2′-岩藻糖乳糖的产量达到 35%。这项研究表明,具有高转化率的酶是 2′-岩藻糖乳糖生物合成的有希望来源 .
人乳中的营养成分
2′-岩藻糖乳糖 (2′FL) 是人乳中的一种重要营养成分,它能刺激有益微生物群并预防感染。α-L-岩藻糖苷酶是 2′FL 合成的有希望的成分 .
作用机制
Target of Action
The primary target of 4-Nitrophenyl-Alpha-L-Fucopyranoside is the enzyme α-L-fucosidase . This enzyme plays a crucial role in the degradation of fucose-containing compounds, which are involved in various biological processes such as cell-cell adhesion, host-pathogen interaction, and immune response .
Mode of Action
4-Nitrophenyl-Alpha-L-Fucopyranoside acts as a substrate for α-L-fucosidase . When the enzyme acts on this compound, it cleaves the glycosidic bond, resulting in the release of 4-nitrophenol and L-fucose . The release of 4-nitrophenol can be detected due to its yellow color, making this compound a useful chromogenic substrate for the colorimetric assay of α-L-fucosidase activity .
Biochemical Pathways
The action of 4-Nitrophenyl-Alpha-L-Fucopyranoside primarily affects the fucose metabolism pathway . By acting as a substrate for α-L-fucosidase, it aids in the breakdown of fucose-containing compounds. This can influence various downstream effects, given the role of fucose in biological processes.
Result of Action
The enzymatic action on 4-Nitrophenyl-Alpha-L-Fucopyranoside leads to the release of 4-nitrophenol, which can be detected due to its yellow color . This makes it possible to measure α-L-fucosidase activity in a sample, providing a valuable tool for biochemical research .
Action Environment
The action of 4-Nitrophenyl-Alpha-L-Fucopyranoside is influenced by the presence of α-L-fucosidase, which can vary depending on the specific environment Factors such as pH, temperature, and the presence of other interacting molecules could potentially influence the compound’s action, efficacy, and stability
生化分析
Biochemical Properties
4-Nitrophenyl-alpha-L-fucopyranoside has been used as a chemical substrate for α-fucosidase to determine carbohydrate-active enzymes (CAZymes) activity . It interacts with the enzyme α-fucosidase, which catalyzes the hydrolysis of the compound, resulting in a color change that can be measured .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl-alpha-L-fucopyranoside involves its interaction with α-fucosidase. The enzyme catalyzes the hydrolysis of the compound, which can be measured due to the resulting color change . This allows for the determination of enzyme activity in various samples.
Temporal Effects in Laboratory Settings
It is known that the compound is used in kinetic studies of α-fucosidase , which would involve observing changes over time.
Metabolic Pathways
4-Nitrophenyl-alpha-L-fucopyranoside is involved in the metabolic pathway related to the activity of α-fucosidase . The enzyme catalyzes the hydrolysis of the compound, which can be measured due to the resulting color change .
属性
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIDCGSXCGACV-SQKFTNEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311214 | |
| Record name | p-Nitrophenyl α-L-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10231-84-2 | |
| Record name | p-Nitrophenyl α-L-fucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10231-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylfucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010231842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl α-L-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl 6-deoxy-α-L-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Nitrophenyl-alpha-L-fucopyranoside useful in studying L-fucose-specific lectins?
A: 4-Nitrophenyl-alpha-L-fucopyranoside serves as a substrate for enzymes like α-L-fucosidase, which specifically cleaves L-fucose residues. When the L-fucose is cleaved from 4-Nitrophenyl-alpha-L-fucopyranoside, it releases a colored product, 4-nitrophenol. This color change allows researchers to indirectly measure the activity of L-fucose-specific enzymes, such as the lectins isolated from perch roe in the provided research [, , ]. The ability of the lectin to bind to 4-Nitrophenyl-alpha-L-fucopyranoside will inhibit the enzyme from cleaving the substrate and producing the colored product. By measuring the degree of color change, researchers can determine the strength of the lectin's binding affinity for L-fucose and its derivatives.
Q2: How can 4-Nitrophenyl-alpha-L-fucopyranoside be used beyond studying lectins?
A2: Beyond its utility in investigating lectin activity, 4-Nitrophenyl-alpha-L-fucopyranoside holds significance in several research areas:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)







